An In-Depth Technical Guide to 1-Acetylaziridine: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 1-Acetylaziridine: Structure, Properties, and Synthetic Utility
This guide provides a comprehensive technical overview of 1-acetylaziridine, a strained heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical methodologies, and strategic applications of this versatile building block.
Introduction: The unique nature of 1-Acetylaziridine
1-Acetylaziridine, also known as N-acetylaziridine or 1-(aziridin-1-yl)ethanone, is a three-membered heterocyclic compound. The aziridine ring is characterized by significant ring strain, with bond angles of approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized carbons. This inherent strain is the primary driver of its reactivity.
The attachment of an acetyl group to the nitrogen atom fundamentally alters the electronic properties of the aziridine ring. The electron-withdrawing nature of the acetyl group reduces the basicity of the nitrogen atom compared to N-alkylated aziridines and activates the ring carbons toward nucleophilic attack. This activation makes 1-acetylaziridine a valuable electrophilic building block for the synthesis of complex nitrogen-containing molecules.
Chemical Structure and Identification
The structural and identifying information for 1-acetylaziridine is summarized below.
-
Synonyms: N-Acetylaziridine, Acetylethylenimine, N-Acetylethylenimine[2]
-
Molecular Formula: C₄H₇NO[1][]
-
Molecular Weight: 85.11 g/mol [][4]
-
Chemical Structure:
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 1-acetylaziridine is essential for its handling, characterization, and use in synthesis.
Physical Properties
The key physicochemical properties of 1-acetylaziridine are presented in the table below.
| Property | Value | Source |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 118.5 °C | [4] |
| Density | 1.046 g/cm³ | [4] |
| Solubility | Moderately soluble in water; Soluble in polar organic solvents (e.g., alcohols, THF, acetonitrile); Poorly soluble in non-polar solvents. | [4] |
Spectroscopic Data (Predicted)
3.2.1. ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 1-acetylaziridine in CDCl₃ would exhibit two characteristic signals:
-
A singlet for the methyl protons of the acetyl group, expected to appear around δ 2.1 ppm .
-
A singlet for the four equivalent methylene protons of the aziridine ring, expected around δ 2.3 ppm . The equivalence of these protons is due to the rapid pyramidal inversion of the nitrogen atom at room temperature.
3.2.2. ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would show three distinct signals:
-
A signal for the methyl carbon of the acetyl group, anticipated around δ 23 ppm .
-
A signal for the methylene carbons of the aziridine ring, expected in the region of δ 28 ppm .
-
A signal for the carbonyl carbon of the acetyl group, predicted to be significantly downfield, around δ 170 ppm .
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum of 1-acetylaziridine is expected to be dominated by a strong absorption band corresponding to the carbonyl stretch of the amide functional group.
-
C=O Stretch: A strong, sharp peak is predicted in the range of 1680-1700 cm⁻¹ . This is characteristic of a tertiary amide.
-
C-H Stretch: Peaks corresponding to the sp³ C-H stretching of the methyl and methylene groups are expected just below 3000 cm⁻¹ .
-
C-N Stretch: A moderate absorption is expected in the region of 1200-1300 cm⁻¹ .
Synthesis of 1-Acetylaziridine
1-Acetylaziridine can be reliably synthesized through the N-acetylation of aziridine using acetic anhydride. The use of a non-nucleophilic base like pyridine is common in such reactions to neutralize the acetic acid byproduct.[5]
Caption: Synthetic workflow for 1-Acetylaziridine.
Experimental Protocol: Synthesis of 1-Acetylaziridine
Materials:
-
Aziridine
-
Acetic Anhydride (Ac₂O)
-
Pyridine (dried)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of aziridine (1.0 eq) in anhydrous CH₂Cl₂. Cool the flask to 0 °C in an ice bath.
-
Addition of Reagents: Add dry pyridine (1.1 eq) to the cooled solution. Subsequently, add acetic anhydride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of deionized water. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x), 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield pure 1-acetylaziridine as a colorless liquid.
Causality and Self-Validation: The use of anhydrous conditions is critical to prevent the hydrolysis of acetic anhydride and the unwanted ring-opening of the aziridine by water. The slow, cooled addition of acetic anhydride controls the exothermic reaction. The acidic and basic washes in the workup effectively remove the pyridine catalyst and any unreacted acetic anhydride or acetic acid byproduct, ensuring the purity of the isolated product.
Chemical Reactivity: The Ring-Opening Reaction
The cornerstone of 1-acetylaziridine's synthetic utility is its susceptibility to nucleophilic ring-opening reactions. The electron-withdrawing acetyl group polarizes the C-N bonds and provides a good leaving group upon protonation or coordination to a Lewis acid, facilitating the SN2-type attack of a nucleophile on one of the ring carbons.
Caption: SN2 mechanism for aziridine ring-opening.
This reaction is highly regioselective. In the case of the unsubstituted 1-acetylaziridine, attack can occur at either of the equivalent methylene carbons. The reaction proceeds with an inversion of stereochemistry at the carbon center being attacked.
Experimental Protocol: Ring-Opening with Sodium Azide
A synthetically useful transformation is the ring-opening of 1-acetylaziridine with sodium azide to form N-(2-azidoethyl)acetamide, a versatile intermediate for the synthesis of vicinal diamines. The use of an activator like Oxone® can facilitate this transformation under mild conditions.[6]
Materials:
-
1-Acetylaziridine
-
Sodium Azide (NaN₃)
-
Oxone® (Potassium peroxymonosulfate)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-acetylaziridine (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Addition of Reagents: Add sodium azide (1.5 eq) and Oxone® (0.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield N-(2-azidoethyl)acetamide.
Trustworthiness of Protocol: This protocol utilizes mild, environmentally benign reagents (Oxone®, aqueous solvent system) and proceeds at room temperature, minimizing side reactions. The workup procedure effectively removes inorganic salts and the azide reagent. Characterization of the product by NMR and IR would confirm the successful ring-opening and incorporation of the azide moiety.
Applications in Research and Drug Development
The aziridine motif is present in several natural products with potent biological activity, such as Mitomycin C and Azinomycin B. These compounds often derive their anticancer properties from the ability of the aziridine ring to act as an alkylating agent for biological macromolecules like DNA.[7]
The activated nature of 1-acetylaziridine makes it a valuable intermediate in the synthesis of pharmaceutical agents. Its ring-opening reactions allow for the stereospecific introduction of a nitrogen-containing functional group, which is a key step in the construction of many chiral amine-containing drugs.
Caption: Application of 1-acetylaziridine in drug synthesis.
Derivatives of 1-acetylaziridine are actively being investigated for their cytotoxic effects against various cancer cell lines. The ability to introduce diverse functionalities through ring-opening reactions allows for the generation of libraries of compounds that can be screened for enhanced potency and selectivity.
Safety and Handling
1-Acetylaziridine is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions.
-
Toxicity: Aziridines are known to be toxic and are potential mutagens due to their alkylating nature. Handle with extreme care.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.
Conclusion
1-Acetylaziridine is a highly valuable and reactive building block in modern organic synthesis. Its unique combination of a strained three-membered ring and an activating N-acetyl group provides a reliable platform for the regioselective and stereospecific introduction of nitrogen functionalities. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the safe and effective use of this compound in the synthesis of complex molecules, with significant potential in the field of drug discovery and development.
References
-
Solubility of Things. 1-(Aziridin-1-yl)ethanone. [Link]
-
PubChem. Acetylethylenimine. [Link]
-
J-GLOBAL. 1-Acetylaziridine | Chemical Substance Information. [Link]
-
Choi, J., Yu, T.-H., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]
-
Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Synthesis, 2002(16), 2254-2258. [Link]
-
Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]
-
Akhtar, R., Naqvi, S. A. R., Zahoor, A. F., & Saleem, S. (2018). Nucleophilic Ring Opening Reactions of Aziridines. Molecular Diversity, 22(2), 447-501. [Link]
-
Ha, D. C., & Kim, Y. G. (2006). Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron Letters, 47(32), 5759-5762. [Link]
-
Wikipedia. Aziridine. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Acetylethylenimine | C4H7NO | CID 9994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 7. Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
